molecular formula C17H15N3O3 B7546457 N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide

Número de catálogo B7546457
Peso molecular: 309.32 g/mol
Clave InChI: ICWWIRGTGATEAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide, commonly known as ADB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in Japan in 2013 and has since been classified as a Schedule I controlled substance in the United States. The compound has gained significant attention in the scientific community due to its potential use in research and its psychoactive effects on the human body.

Mecanismo De Acción

The mechanism of action of ADB-FUBINACA involves binding to the CB1 and CB2 receptors in the brain and central nervous system. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine and serotonin. The compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADB-FUBINACA are similar to those of other synthetic cannabinoids. The compound has been shown to induce a range of psychoactive effects, including euphoria, relaxation, and altered perception of time and space. It can also cause adverse effects such as anxiety, paranoia, and hallucinations.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ADB-FUBINACA has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 receptor, making it useful for studying the effects of cannabinoids on the brain and central nervous system. However, the compound's psychoactive effects can make it difficult to interpret the results of experiments, and its classification as a controlled substance limits its availability for research purposes.

Direcciones Futuras

There are several future directions for research involving ADB-FUBINACA. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 receptor. Additionally, further studies are needed to determine the long-term effects of ADB-FUBINACA on the brain and central nervous system, as well as its potential therapeutic applications in the treatment of neurological disorders.

Métodos De Síntesis

The synthesis of ADB-FUBINACA involves the reaction of indazole-3-carboxylic acid with 1-(4-fluorobenzyl)-1H-indazole-3-carboxaldehyde, followed by a reduction with sodium borohydride. The resulting product is then acylated with N-(1-benzyl-1H-indazol-3-yl)acetamide to yield ADB-FUBINACA.

Aplicaciones Científicas De Investigación

ADB-FUBINACA has been used extensively in scientific research, particularly in the field of cannabinoid receptor pharmacology. The compound has been shown to interact with the CB1 and CB2 receptors in the human body, which are responsible for the psychoactive effects of cannabinoids.

Propiedades

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10(11-6-7-14-15(8-11)23-9-22-14)18-17(21)16-12-4-2-3-5-13(12)19-20-16/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWWIRGTGATEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.